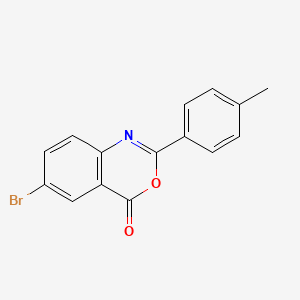
6-bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzoxazinone derivatives, such as 6-bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, involves specific reactions that yield these compounds under controlled conditions. For instance, reactions of bromoethylsulfonium salt with amino alcohols or amines can lead to the formation of benzoxazinones and other heterocyclic compounds in good yields, showcasing a method to synthesize 6-membered rings like benzoxazinones (Yar, McGarrigle, & Aggarwal, 2009).
Molecular Structure Analysis
The molecular structure of 6-bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one plays a crucial role in its reactivity and properties. The presence of a bromine atom at the 6-position significantly affects its electronic structure and reactivity. The molecular and crystal structure analysis often reveals the importance of intramolecular hydrogen bonding and pi-pi stacking interactions in stabilizing the structure of benzoxazinones (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).
Chemical Reactions and Properties
6-Bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, highlighting its chemoselectivity towards different reagents. For example, it can react with o-phenylenediamine or anthranilic acid to undergo unusual cleavage reactions, forming specific compounds through nucleophilic attacks and condensation processes (Derbala, 1996).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
One study detailed the synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its derivatives, which were then evaluated for their antimicrobial activity. This research highlights the potential of these compounds in medical applications, particularly as antimicrobial agents (Patel, Mistry, & Desai, 2006).
Chemical Transformations and Applications
Another investigation focused on the chemical reactions of 6-bromo-2-isopropyl-4(3H)-3,1-benzoxazin-4-one with various nitrogen nucleophiles. This study revealed the compound's versatility in forming quinazolinones, which are anticipated to have interesting biological activities, thus indicating its utility in developing pharmacologically relevant molecules (El-hashash, Azab, & Morsy, 2016).
Antitubercular Activity
Research on halogenated 3‐(4‐alkylphenyl)‐1,3‐benzoxazine‐2,4‐(3H)‐diones, including derivatives of 6-bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, demonstrated their potential as antitubercular agents. This work underscores the importance of structural modifications in enhancing the therapeutic efficacy of benzoxazin-4-one derivatives against tuberculosis (Waisser et al., 2007).
Material Science Applications
In the realm of materials science, brominated benzoxazine monomers derived from 6-bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one have been synthesized and polymerized, leading to polymers with high thermal stability and flame retardance. This research illustrates the compound's utility in creating advanced materials with desirable physical properties (Li et al., 2010).
Propiedades
IUPAC Name |
6-bromo-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c1-9-2-4-10(5-3-9)14-17-13-7-6-11(16)8-12(13)15(18)19-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHSHYUVOKRHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

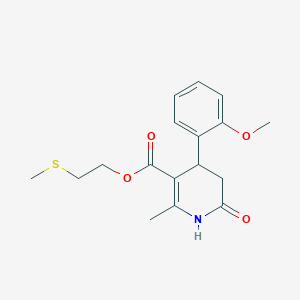
![3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)
![N-[(benzylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5520904.png)

![4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine](/img/structure/B5520914.png)

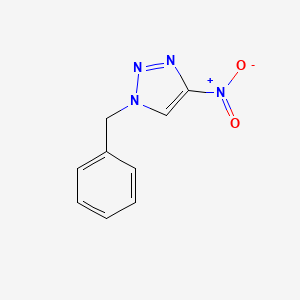

![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)
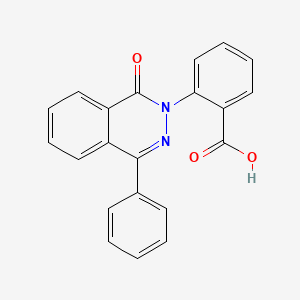
![(1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5520959.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5520971.png)
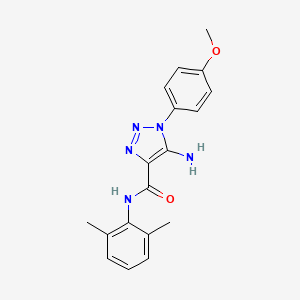
![2-[(1-naphthylmethyl)thio]-1,3-benzoxazole](/img/structure/B5520980.png)